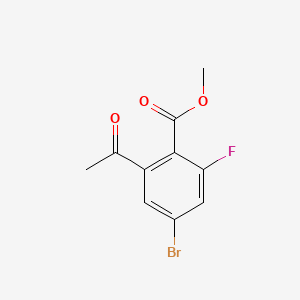
Methyl 2-acetyl-4-bromo-6-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-4-bromo-6-fluorobenzoate is an organic compound with the molecular formula C10H8BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and acetyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-4-bromo-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzoic acid derivative, followed by esterification and acetylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 2-acetyl-4-bromo-6-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the acetyl group.
Reduction: Lithium aluminum hydride for reducing the acetyl group to an alcohol.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
Methyl 2-acetyl-4-bromo-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-acetyl-4-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the acetyl group can undergo nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 2-bromo-4-fluorobenzoate
- Methyl 4-fluorobenzoate
Uniqueness
Methyl 2-acetyl-4-bromo-6-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms along with an acetyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H8BrFO3 |
|---|---|
分子量 |
275.07 g/mol |
IUPAC名 |
methyl 2-acetyl-4-bromo-6-fluorobenzoate |
InChI |
InChI=1S/C10H8BrFO3/c1-5(13)7-3-6(11)4-8(12)9(7)10(14)15-2/h3-4H,1-2H3 |
InChIキー |
LTWBPKIAZUIPGO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















